N-[2-(1,2-Benzothiazol-3-yl)ethyl]-2-chloroacetamide
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Overview
Description
N-[2-(1,2-Benzothiazol-3-yl)ethyl]-2-chloroacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of N-[2-(1,2-Benzothiazol-3-yl)ethyl]-2-chloroacetamide typically involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
N-[2-(1,2-Benzothiazol-3-yl)ethyl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation Reactions: The benzothiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts like piperidine and triethylamine . Major products formed from these reactions include substituted benzothiazole derivatives, sulfoxides, sulfones, and amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(1,2-Benzothiazol-3-yl)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes and receptors critical for cell survival and proliferation .
Comparison with Similar Compounds
N-[2-(1,2-Benzothiazol-3-yl)ethyl]-2-chloroacetamide can be compared with other benzothiazole derivatives, such as:
N-(1,3-Benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide: This compound has shown similar antimicrobial and anticancer activities but differs in its structural features and specific biological targets.
N’-(1,3-Benzothiazol-2-yl)-arylamides: These derivatives also exhibit antimicrobial properties and have been studied for their potential use in treating bacterial infections.
Properties
IUPAC Name |
N-[2-(1,2-benzothiazol-3-yl)ethyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-7-11(15)13-6-5-9-8-3-1-2-4-10(8)16-14-9/h1-4H,5-7H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEIGKZLGQCALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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